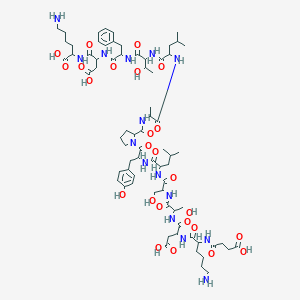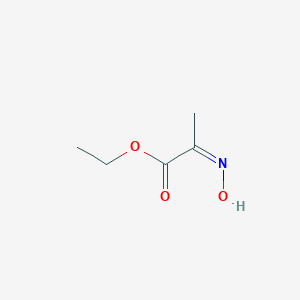
1-(2,3-Dimethylcyclohexen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid that is often used in various chemical applications due to its unique structure and properties .
Preparation Methods
The synthesis of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the oxidation of 1,4-dimethylcyclohexane using oxygen in the presence of a catalyst . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one can be compared with other similar compounds such as:
1-(3,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar structure but differs in the position of the methyl groups.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: Another similar compound with different methyl group positions. The uniqueness of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
121637-55-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
InChI Key |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
Canonical SMILES |
CC1CCCC(=C1C)C(=O)C |
Synonyms |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)






![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
